molecular formula C15H14FN5O2 B10980877 N-(2-fluorophenyl)-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide

N-(2-fluorophenyl)-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide

Cat. No.: B10980877
M. Wt: 315.30 g/mol
InChI Key: BBBINZFMYPRAHK-UHFFFAOYSA-N
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Description

N-(2-fluorophenyl)-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide is a synthetic small molecule featuring a [1,2,4]triazolo[4,3-b]pyridazine core substituted with a methoxy group at position 6 and a propanamide side chain linked to a 2-fluorophenyl group. This scaffold is associated with diverse pharmacological activities, including kinase inhibition and antimicrobial properties, as observed in structurally related compounds . The methoxy group at position 6 likely enhances solubility and modulates electronic properties, while the 2-fluorophenyl moiety may influence target selectivity through steric and electronic effects .

Properties

Molecular Formula

C15H14FN5O2

Molecular Weight

315.30 g/mol

IUPAC Name

N-(2-fluorophenyl)-3-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide

InChI

InChI=1S/C15H14FN5O2/c1-23-15-9-7-13-19-18-12(21(13)20-15)6-8-14(22)17-11-5-3-2-4-10(11)16/h2-5,7,9H,6,8H2,1H3,(H,17,22)

InChI Key

BBBINZFMYPRAHK-UHFFFAOYSA-N

Canonical SMILES

COC1=NN2C(=NN=C2CCC(=O)NC3=CC=CC=C3F)C=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-fluorophenyl)-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide typically involves multiple steps:

    Formation of the Triazolopyridazine Core: The triazolopyridazine core can be synthesized via a cyclization reaction involving appropriate hydrazine derivatives and pyridazine precursors under acidic or basic conditions.

    Introduction of the Methoxy Group: The methoxy group is usually introduced through a methylation reaction using reagents such as methyl iodide or dimethyl sulfate.

    Attachment of the Fluorophenyl Group: The fluorophenyl group can be attached via a nucleophilic substitution reaction, often using 2-fluorobenzene derivatives.

    Formation of the Propanamide Linker: The final step involves the formation of the propanamide linker, which can be achieved through an amide coupling reaction using reagents like carbodiimides or coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using large-scale reactors.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of hydroxyl or carbonyl derivatives.

    Reduction: Reduction reactions can occur at the amide or triazolopyridazine moiety, potentially leading to the formation of amines or reduced triazole derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products

    Oxidation: Hydroxylated or carbonyl derivatives.

    Reduction: Amines or reduced triazole derivatives.

    Substitution: Various substituted fluorophenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(2-fluorophenyl)-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

Biologically, this compound may exhibit interesting interactions with biological macromolecules such as proteins and nucleic acids. It can be used in studies to understand these interactions and to develop new biochemical assays.

Medicine

In medicine, the compound’s potential pharmacological activities make it a candidate for drug development. It may be investigated for its efficacy in treating various diseases, including cancer, neurological disorders, and infectious diseases.

Industry

Industrially, the compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its unique chemical structure may impart desirable characteristics to these materials.

Mechanism of Action

The mechanism of action of N-(2-fluorophenyl)-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide likely involves interactions with specific molecular targets such as enzymes or receptors. These interactions can modulate the activity of these targets, leading to various biological effects. The exact pathways involved would depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Methoxy vs. Alkyl/Aryl Substituents

  • Compound G395-1187 : 3-[6-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]-N-(2-fluorophenyl)propanamide ()

    • The 6-methoxy group in the target compound is replaced with a spirocyclic amine, which increases molecular complexity and may enhance binding to allosteric sites (e.g., PEF(S) proteins) compared to the simpler methoxy substituent .
    • Molecular Weight : 426.45 g/mol (G395-1187) vs. ~380–400 g/mol for methoxy analogs, suggesting differences in pharmacokinetics .

Propanamide Side Chain Modifications

  • Compound in : 3-(6-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-[2-(1-methylbenzimidazol-2-yl)ethyl]propanamide The 2-fluorophenyl group in the target compound is replaced with a benzimidazole-ethyl moiety. This substitution may enhance interactions with hydrophobic pockets in enzymes (e.g., adenosine receptors) but introduces metabolic liabilities due to the benzimidazole ring .

Antimicrobial Activity

  • Compound 24 () : 1-(3-Isopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxylic acid
    • Exhibits cytotoxicity (IC₅₀: ~5 µg/mL against Hep cell line), whereas methoxy-substituted analogs like the target compound may show reduced cytotoxicity but improved selectivity for microbial targets .

Kinase Inhibition

  • Vébreltinib () : 6-(1-cyclopropyl-1H-pyrazol-4-yl)-3-[difluoro(6-fluoro-2-methyl-2H-indazol-5-yl)methyl][1,2,4]triazolo[4,3-b]pyridazine
    • The trifluoromethyl and indazole groups confer potent kinase inhibition (e.g., MET kinase). In contrast, the target compound’s methoxy and 2-fluorophenyl groups may prioritize selectivity for other kinases (e.g., BRD4 bromodomains) .

Physicochemical Properties

Property Target Compound G395-1187 () Compound 2 ()
Molecular Weight ~380–400 g/mol (estimated) 426.45 g/mol 434.49 g/mol
Substituent at C6 Methoxy Spirocyclic amine Methoxy
Side Chain 2-fluorophenyl-propanamide 2-fluorophenyl-propanamide Benzimidazole-ethyl-propanamide
LogP (estimated) ~2.5–3.0 ~3.5–4.0 ~3.0–3.5
Solubility Moderate (methoxy enhances) Low (bulky spirocyclic group) Moderate

Biological Activity

N-(2-fluorophenyl)-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide is a compound of interest in medicinal chemistry due to its potential biological activities. It belongs to a class of triazole derivatives that have been studied for various therapeutic applications, including anticancer and antimicrobial properties. This article reviews the biological activity of this compound, summarizing relevant research findings and presenting data tables for clarity.

  • Molecular Formula : C15H14FN5O2
  • Molecular Weight : 315.30 g/mol
  • CAS Number : 1324092-71-8

The biological activity of this compound has been linked to its interaction with various biological targets. Research indicates that compounds with similar structures often exhibit inhibitory effects on kinases and other enzymes involved in cancer progression.

Case Study: Inhibitory Activity Against c-Met Kinase

A study evaluated several triazolo-pyridazine derivatives for their inhibitory activity against c-Met kinase and their cytotoxicity in cancer cell lines. The compound showed moderate cytotoxicity against A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines. Notably, it demonstrated an IC50 value of approximately 1.06 μM against A549 cells, indicating significant potency compared to other tested derivatives .

Biological Activity Overview

The following table summarizes the biological activities reported for this compound and related compounds:

Activity IC50 Value (µM) Cell Line Reference
c-Met kinase inhibition0.090A549
Cytotoxicity1.06A549
Cytotoxicity1.23MCF-7
Cytotoxicity2.73HeLa

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that the presence of the fluorophenyl and methoxy groups significantly enhances the compound's bioactivity. The fluorine atom may contribute to increased lipophilicity and better interaction with biological targets.

Toxicological Studies

While the compound shows promising biological activity, toxicological assessments are crucial for determining its safety profile. Preliminary studies suggest moderate toxicity levels; however, further investigations are necessary to establish a comprehensive safety profile.

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